3-(Dimethylamino)-1-(2-fluoro-1,1'-biphenyl-4-yl)prop-2-en-1-one
Overview
Description
3-(Dimethylamino)-1-(2-fluoro-1,1'-biphenyl-4-yl)prop-2-en-1-one, also known as DMFP, is a fluorinated compound belonging to the family of biphenyl compounds. It is a white powder with a melting point of 64-66°C and a boiling point of 222-223°C. DMFP has been studied extensively for its potential applications in scientific research. It has been used in various experiments, such as in the synthesis of organic compounds, as a reagent for the synthesis of fluorinated compounds, and as a catalyst for the synthesis of polymers. In addition, DMFP has been used as a fluorescent probe for the detection of various biomolecules, as a reagent for the synthesis of drugs, and as a potential therapeutic agent for various diseases.
Scientific Research Applications
Nonlinear Optical Absorption and Optical Device Applications
3-(Dimethylamino)-1-(2-fluoro-1,1'-biphenyl-4-yl)prop-2-en-1-one and its derivatives have been explored for their nonlinear optical absorption properties. A study synthesized a novel chalcone derivative compound and investigated its nonlinear optical properties using a z-scan technique with nanosecond laser pulses. The compound exhibited a switchover from saturable absorption to reverse saturable absorption with increasing excitation intensity, indicating its potential as a candidate for optical device applications like optical limiters (Rahulan et al., 2014).
Broadband Nonlinear Optical Material
In a separate study, pyrene derivatives of 3-(Dimethylamino)-1-(2-fluoro-1,1'-biphenyl-4-yl)prop-2-en-1-one were synthesized to explore their broadband nonlinear refraction capabilities. The compounds exhibited a positive third-order nonlinear refractive index with high linear transmission, making them suitable for lossless broadband nonlinear refraction applications (Wu et al., 2017).
Bioactivity of Enaminone Complexes
Another aspect of research focused on the synthesis of enaminones, including derivatives of 3-(Dimethylamino)-1-(2-fluoro-1,1'-biphenyl-4-yl)prop-2-en-1-one, and their chelation with various metal nitrates. The bioactivity of these ligands and metal complexes was investigated against different types of bacteria and fungi, highlighting their potential use in biomedical applications (Jeragh & Elassar, 2015).
Fluorescent Chemosensors
The compound has also been studied for its application as a fluorescent chemosensor. A novel compound with intramolecular charge transfer characteristics was synthesized and characterized. It demonstrated potential as a selective, sensitive, and reversible fluorescent chemosensor for the detection of Fe+3 ions, indicating its utility in analytical chemistry applications (Singh et al., 2014).
properties
IUPAC Name |
(E)-3-(dimethylamino)-1-(3-fluoro-4-phenylphenyl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO/c1-19(2)11-10-17(20)14-8-9-15(16(18)12-14)13-6-4-3-5-7-13/h3-12H,1-2H3/b11-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFSJPDKGCMCOA-ZHACJKMWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC(=C(C=C1)C2=CC=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC(=C(C=C1)C2=CC=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)-1-(2-fluoro-1,1'-biphenyl-4-yl)prop-2-en-1-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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